![molecular formula C21H27N5O2 B271868 N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
TAK-659 is a selective inhibitor of N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine, which is a crucial enzyme involved in the activation of B cells. N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine plays a critical role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 binds to the active site of N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine and inhibits its activity, leading to the suppression of BCR signaling and the subsequent proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine activity by TAK-659 leads to the suppression of BCR signaling and the subsequent proliferation of B cells. This, in turn, leads to the suppression of autoimmune responses and the reduction of tumor growth in several cancer models.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine and its selectivity for N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine over other kinases. Additionally, TAK-659 has shown excellent pharmacokinetic properties, including good oral bioavailability and long half-life. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
Several future directions can be explored for TAK-659, including its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the combination of TAK-659 with other inhibitors of the BCR signaling pathway may lead to synergistic effects and improved therapeutic outcomes. Furthermore, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity may lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The initial step involves the preparation of 3-methoxy-4-hydroxybenzaldehyde, which is then converted into the corresponding methyl ether. The next step involves the preparation of 1-(4-methylphenyl)-1H-tetrazole-5-amine, which is then coupled with the methyl ether to form the desired intermediate. The final step involves the coupling of the intermediate with N-(tert-butyl)-N-(3-bromo-4-fluorobenzyl)amine, followed by deprotection to obtain TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that TAK-659 inhibits N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine activity and reduces the proliferation of B cells, leading to the suppression of autoimmune responses. Additionally, TAK-659 has been shown to have potent antitumor activity in several cancer models, including lymphoma and leukemia.
properties
Product Name |
N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine |
---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C21H27N5O2/c1-15-6-9-17(10-7-15)26-20(23-24-25-26)14-28-18-11-8-16(12-19(18)27-5)13-22-21(2,3)4/h6-12,22H,13-14H2,1-5H3 |
InChI Key |
FMNCUBZQBYNJOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.